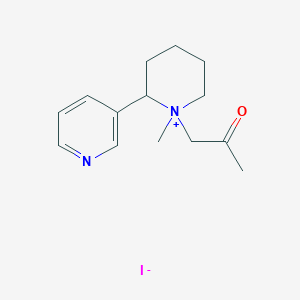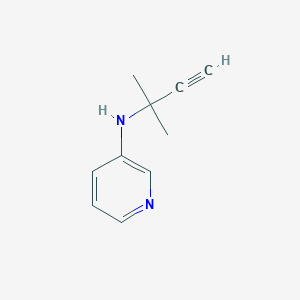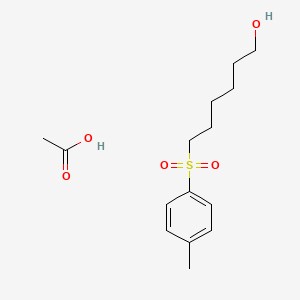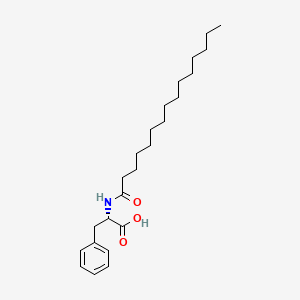
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure.
準備方法
The synthesis of 2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the use of vinyl-containing silanes and dimethylsiloxane derivatives. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods for this compound may involve large-scale reactions in specialized reactors, where parameters such as temperature, pressure, and reaction time are meticulously controlled to optimize the production process. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and purity of the final product .
化学反応の分析
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-containing products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane has found applications in various scientific research fields, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers. Its unique structure allows for the creation of novel compounds with desirable properties.
Biology: Research has explored its potential use in biological systems, particularly in the development of silicon-based biomaterials and drug delivery systems.
Medicine: The compound’s biocompatibility and potential for functionalization make it a candidate for medical applications, such as in the design of medical implants and diagnostic tools.
作用機序
The mechanism by which 2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse chemical reactions. The silicon atom in the structure can form stable bonds with other elements, contributing to the compound’s stability and reactivity .
類似化合物との比較
2-Ethenyl-2,4-dimethyl-1,3,2-dioxasilinane can be compared with other similar compounds, such as:
1,3,2-Dioxathiolane, 4-ethenyl-, 2-oxide: This compound shares a similar ring structure but contains sulfur instead of silicon, leading to different chemical properties and reactivity.
1,3-Dioxole, 2,2-dimethyl-: This compound has a similar dioxole ring but lacks the vinyl group, resulting in different applications and reactivity.
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate: This compound has a similar dioxolane ring but contains an acetate group, leading to different chemical behavior and applications.
特性
CAS番号 |
359454-68-5 |
|---|---|
分子式 |
C7H14O2Si |
分子量 |
158.27 g/mol |
IUPAC名 |
2-ethenyl-2,4-dimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C7H14O2Si/c1-4-10(3)8-6-5-7(2)9-10/h4,7H,1,5-6H2,2-3H3 |
InChIキー |
NFSWCJLDWVXIFW-UHFFFAOYSA-N |
正規SMILES |
CC1CCO[Si](O1)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)

![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)


![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)



![1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)](/img/structure/B14259468.png)

